Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate
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Overview
Description
Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a piperazine ring, a chlorobenzoyl group, and a carbamothioyl group, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate typically involves multiple steps:
Formation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride.
Synthesis of the piperazine derivative: The piperazine ring is functionalized with the 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the carbamothioyl group: This step involves the reaction of the piperazine derivative with thiourea.
Esterification: Finally, the esterification of the resulting compound with propyl acetate is carried out under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like meta-chloroperbenzoic acid (MCPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in biological pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate
- Methyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate
Uniqueness
Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl and methyl counterparts .
Properties
IUPAC Name |
propyl 2-[1-[(3-chlorobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-2-8-25-14(22)10-13-16(24)19-6-7-21(13)17(26)20-15(23)11-4-3-5-12(18)9-11/h3-5,9,13H,2,6-8,10H2,1H3,(H,19,24)(H,20,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLOZDYGONUBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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